molecular formula C15H13N3O6S B5610080 4-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide

4-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide

Cat. No. B5610080
M. Wt: 363.3 g/mol
InChI Key: RDNGXONFJJHMHB-LZYBPNLTSA-N
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Description

4-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide is a chemical compound synthesized from derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine. It is used in various scientific applications including sensor development and molecular structure analysis.

Synthesis Analysis

The compound is synthesized using a condensation procedure. This involves the reaction of nitrobenzaldehyde derivatives with 4-Methyl-benzenesulfonylhydrazine, resulting in a product that crystallizes in solvents like ethanol and methanol. The synthesis is characterized by spectroscopic techniques such as FTIR, UV-Vis, 1H-NMR, and 13C-NMR (Hussain et al., 2017).

Molecular Structure Analysis

The molecular structure of the compound has been confirmed using single-crystal X-ray diffraction techniques. Studies on similar sulfonohydrazide derivatives have provided insights into their crystal structures and molecular interactions (Salian et al., 2018).

Chemical Reactions and Properties

The compound exhibits selective reactivity, particularly in the development of sensors for specific ions like yttrium (Y3+) and lead (Pb2+). Its reactivity is characterized by a high sensitivity and selectivity for these ions, as demonstrated in electrochemical sensor applications (Rahman et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some molecules with a benzodioxol structure have been studied for their anticancer activity .

properties

IUPAC Name

4-methyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S/c1-10-2-4-12(5-3-10)25(21,22)17-16-8-11-6-14-15(24-9-23-14)7-13(11)18(19)20/h2-8,17H,9H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNGXONFJJHMHB-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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